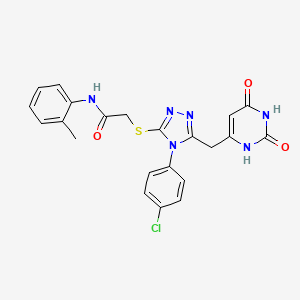

![molecular formula C17H14ClF3N4O B2682126 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile CAS No. 339099-85-3](/img/structure/B2682126.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported to involve palladium-catalyzed monoalkoxycarbonylation .Molecular Structure Analysis

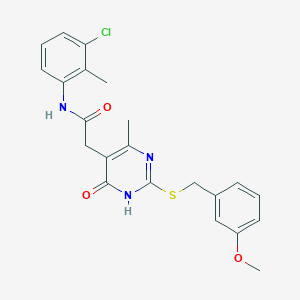

The molecular structure of this compound can be predicted based on its formula. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two carbon atoms substituted with a chlorine atom and a trifluoromethyl group respectively. Additionally, it has a morpholino group and another pyridine ring attached to it .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an example, 2-chloro-5-(trifluoromethyl)pyridine can react under certain conditions to form other compounds .Applications De Recherche Scientifique

Luminescent Lanthanide Ion Complexes

A study highlighted the isolation of a new complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) triflate, which, along with its Tb(III) analogue, showed luminescence in solid state and high quantum yields in acetonitrile solution for red and green emission, respectively (A. de Bettencourt-Dias et al., 2007).

Oxidizing Agent for Oligonucleotide Synthesis

Another research utilized a mixture including acetonitrile for the oxidation of dinucleoside H-phosphonate diesters to corresponding phosphates, demonstrating an efficient method for the synthesis of mixed-backbone oligonucleotides (Nikhil U. Mohe et al., 2003).

Proton-Transfer Equilibria

Research on proton-transfer equilibria for N-base–trimethyl-N-oxide cation systems in acetonitrile provided insights into electrometric behavior and formation constants of homo- and hetero-complexes, contributing to the understanding of proton-transfer mechanisms (Z. Pawlak & A. Wawrzynów, 1983).

Spectrophotometric Basicity Scale

A self-consistent spectrophotometric basicity scale in acetonitrile was created, spanning almost 12 pK(a) units and including various bases, contributing to the understanding of relative basicity among different chemical compounds (Kaljurand et al., 2000).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-2-pyridin-4-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N4O/c18-14-9-13(17(19,20)21)10-24-15(14)16(11-22,12-1-3-23-4-2-12)25-5-7-26-8-6-25/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLVROJLBRNJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)(C2=CC=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)

![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682051.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)

![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)

![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)